N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Beschreibung
N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its structure features a fused pyrido-pyrrolo-pyrimidine core substituted with a 3-methoxypropyl group at position 1, a methyl group at position 9, and a carboxamide moiety at position 2 with cyclohexyl and ethyl substituents on the nitrogen atom.
The synthesis of such derivatives typically involves condensation reactions under reflux conditions with glycinate esters, as described in related pyridopyrrolopyrimidine syntheses .
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-26(18-11-6-5-7-12-18)24(30)20-16-19-22(27(20)14-9-15-31-3)25-21-17(2)10-8-13-28(21)23(19)29/h8,10,13,16,18H,4-7,9,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGCPGCTZKWTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structure that includes multiple functional groups contributing to its biological activity. Its molecular formula is , and it features a pyrido-pyrimidine core which is significant for its interaction with biological targets.
Research indicates that this compound may act through several mechanisms:
- Inhibition of HSP90 : The compound has been identified as a potential inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stabilization of various oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins via the ubiquitin-proteasome pathway, thereby exerting anti-cancer effects .
- Cell Cycle Arrest : Studies suggest that compounds similar to this one can induce cell cycle arrest in cancer cells. For instance, selective inhibition of related kinases has been shown to cause G1 phase arrest in various cancer cell lines .
- Anti-inflammatory Effects : There are indications that the compound may also exhibit anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies have demonstrated that the compound effectively reduces cell viability in various cancer cell lines by targeting HSP90. This suggests a promising role in cancer therapeutics.
- Neurodegenerative Disorders : Given its mechanism of action related to protein stabilization and degradation, there is potential for application in neurodegenerative diseases where protein misfolding is prevalent.
- Inflammatory Conditions : Preliminary findings indicate that the compound may mitigate symptoms associated with inflammatory diseases, although further clinical trials are needed to confirm efficacy.
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences:
- Carboxamide Substituents : The cyclohexyl-ethyl group in the target compound likely increases steric bulk and lipophilicity compared to analogs with smaller (e.g., methoxypropyl) or aromatic (e.g., phenylethyl) substituents .
- Core Modifications : The 9-methyl group is conserved across most analogs, but substitutions at position 1 (e.g., 3-methoxypropyl vs. benzyl in precursor compounds) influence solubility and metabolic stability .
Physicochemical Properties
- Lipophilicity : The cyclohexyl-ethyl group likely increases logP compared to polar analogs (e.g., N-(2,4-dimethoxyphenyl)), which may enhance membrane permeability but reduce aqueous solubility .
- pKa : Predicted pKa values for related compounds (e.g., ~14.76 in ) suggest basicity at physiological pH, influencing ionization and bioavailability .
Pharmacological Profiles
- Kinase Inhibition: Pyridopyrrolopyrimidines are known to target kinases like JAK2 or EGFR, though specific activity depends on substituent chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
